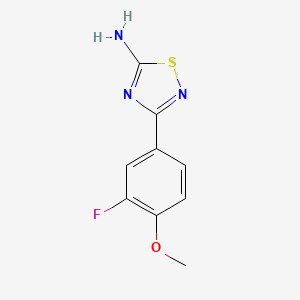

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-9(11)15-13-8/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCKQPMQSOIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide with Substituted Benzoic Acids

A common approach to synthesize 1,2,4-thiadiazole derivatives involves the reaction of substituted benzoic acids with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) to induce cyclization and form the thiadiazole ring.

- Procedure : Substituted benzoic acid (e.g., 3-fluoro-4-methoxybenzoic acid) and thiosemicarbazide are mixed in stoichiometric amounts. POCl₃ is added dropwise at 0–5 °C, and the mixture is refluxed for about 4 hours to promote ring closure.

- Workup : The reaction mixture is cooled, and water is added. The pH is adjusted to 8–9 using sodium hydroxide solution to precipitate the product. The crude product is filtered, washed, dried, and recrystallized from ethanol to yield the thiadiazole-5-amine derivative.

- Advantages : This method is straightforward and yields high purity products suitable for further functionalization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of thiadiazole derivatives, including 5-aryl-1,2,4-thiadiazol-5-amines, by promoting rapid cyclization and condensation reactions.

- General Method : A mixture of 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, and isocyanides is subjected to microwave irradiation at controlled temperatures (initial ramp to 60 °C followed by 120 °C for several minutes).

- Reaction Conditions : Typically, the reaction is performed in sealed glass vials with Teflon septa, under microwave power of around 300 W.

- Purification : Products are purified by recrystallization or column chromatography.

- Benefits : This technique reduces reaction times from hours to minutes, improves yields (often 80–90%), and minimizes solvent use.

Reduction of Nitro-Substituted Intermediates

In some synthetic routes, nitro-substituted cyclic amidrazone intermediates are prepared first, which are then reduced to the corresponding amines.

- Reduction Agents : Common reducing agents include metals such as zinc, iron, tin, or tin chloride under acidic conditions, or catalytic hydrogenation using Raney-nickel or palladium on carbon.

- Solvents : Alcohols (methanol, ethanol), ethers (tetrahydrofuran), or mixtures thereof are used as solvents.

- Reaction Temperatures : Mild temperatures (20–80 °C) are preferred to maintain selectivity and yield.

- Industrial Relevance : This method is scalable and used to prepare amino-thiadiazole derivatives with high purity for pharmaceutical applications.

Use of Orthoformates and Acetic Acid for Cyclization

Cyclization to form cyclic amidrazone rings, which are precursors to thiadiazole amines, can be achieved by refluxing with excess trimethyl orthoformate in acetic acid.

- Conditions : 2 to 10 equivalents of trimethyl orthoformate in 20–50% acetic acid solvent mixture, refluxed for several hours.

- Outcome : Efficient formation of cyclic amidrazone intermediates that can be further transformed into the target amine compounds.

- Industrial Scale : This method is suitable for large-scale synthesis due to the simplicity of reagents and conditions.

Summary Table of Key Preparation Methods

Detailed Research Findings

- The use of methylhydrazine in excess (5–10 equivalents) at 20–80 °C facilitates the formation of cyclic amidrazone intermediates, which are crucial for the synthesis of thiadiazole amines.

- Solvents such as tetrahydrofuran, methanol, ethanol, and dioxane are effective in various steps, including reduction and cyclization, providing flexibility in reaction design.

- Microwave-assisted methods offer significant improvements in reaction times and yields compared to traditional heating, making them attractive for rapid synthesis and library generation of thiadiazole derivatives.

- The reduction of nitro groups to amines is well-established and can be performed under mild acidic conditions or hydrogenation, ensuring minimal side reactions and high selectivity.

- Industrial-scale synthesis benefits from simplified purification steps such as crystallization and extraction, which are compatible with the described methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted thiadiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine exhibit significant antibacterial and antifungal activities. For instance:

| Compound Name | Activity | Reference |

|---|---|---|

| 6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole | Strong antimicrobial | |

| 2-Amino-1,3,4-thiadiazole | Broad-spectrum antimicrobial |

These findings suggest that 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that thiadiazole derivatives can possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Pesticidal Activity

The structural characteristics of 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine may also confer pesticidal properties. Compounds with similar structures have been evaluated for their effectiveness against various pests and pathogens in agriculture.

| Application | Target Organism | Effectiveness |

|---|---|---|

| Insecticide | Aphids | Moderate |

| Fungicide | Fungal pathogens | High |

The potential use of this compound in pest management strategies could contribute to sustainable agricultural practices.

Polymer Chemistry

Thiadiazole-containing compounds are being explored as additives in polymer formulations due to their thermal stability and electrical properties. The incorporation of 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine into polymer matrices could enhance material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The results indicated that compounds with fluorine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Pesticidal Evaluation

In field trials assessing the efficacy of thiadiazole derivatives as pesticides, 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine exhibited promising results against common agricultural pests. The compound's application led to a notable reduction in pest populations without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase (COX) enzymes to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Aryl and Heteroaryl Substituents

3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 25) :

- Substituents: Pyridinyl groups with isopropoxy and methylpyridinyl moieties.

- Yield: 71% (higher than many analogs).

- Purity: 97% via HPLC.

- Key Difference: The pyridine rings introduce nitrogen atoms, enhancing hydrogen-bonding capacity compared to the fluorine and methoxy groups in the target compound .

- 3-([1,1'-Biphenyl]-4-ylmethyl)-N-phenyl-1,2,4-thiadiazol-5-amine (5d): Substituents: Biphenylmethyl group. Yield: 85% (catalyst-free synthesis). Solubility: Not specified, but biphenyl groups typically increase hydrophobicity. NMR Data: δ 10.97 (s, NH), 4.11 (s, CH2) in DMSO .

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine :

Sulfur-Containing Substituents

3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine :

- 5-Amino-3-(methylthio)-1,2,4-thiadiazole: Substituent: Methylthio group. Molecular Weight: 147.22 g/mol.

Fluorinated Analogs

3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine :

- OCM-12 (Oxazole Derivative): Core Structure: Oxazole instead of thiadiazole. Substituent: 3-Fluoro-4-methoxyphenyl group. Yield: 31%, Purity: >96%.

Key Research Findings

- Synthetic Challenges : Pyridinyl-substituted analogs (e.g., Compound 25) achieve higher yields (71%) than fluorine-containing derivatives, suggesting fluorination steps may complicate synthesis .

- Solubility Trends : Sulfur-linked analogs (e.g., 3-[(4-methoxyphenyl)sulfanyl]-...) show DMSO solubility, whereas biphenylmethyl derivatives (e.g., 5d) are more hydrophobic .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound characterized by a thiadiazole ring with a 3-fluoro-4-methoxyphenyl substituent. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The presence of the fluorine and methoxy groups in the compound contributes to its lipophilicity and bioavailability, which are critical factors for pharmacological efficacy. The thiadiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to interact with multiple biological pathways.

Biological Activities

Thiadiazole derivatives, including 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine, have been reported to exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with thiadiazole rings have shown significant antimicrobial properties against various pathogens.

- Anticancer Activity : Thiadiazole derivatives are known to inhibit cancer cell proliferation through mechanisms such as the inhibition of DNA and RNA synthesis, targeting key kinases involved in tumorigenesis .

- Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

- Antidiabetic and Anticonvulsant Properties : Some studies suggest that thiadiazole derivatives may also possess antidiabetic and anticonvulsant activities .

Structure-Activity Relationship (SAR)

The unique substitution pattern of 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine enhances its biological activity while maintaining stability and solubility compared to similar compounds. The following table summarizes the structural features and biological activities of related thiadiazole compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole | Imidazole fused with thiadiazole | Strong antimicrobial activity |

| 2-Amino-1,3,4-thiadiazole | Simple thiadiazole structure with an amino group | Broad-spectrum antimicrobial properties |

| 5-(4-fluorophenyl)-1,3,4-thiadiazole | Fluorinated thiadiazole derivative | Enhanced lipophilicity improves bioavailability |

Case Studies

Recent studies have highlighted the promising activities of 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine. For instance:

- Anticancer Studies : In vitro tests demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective dose-response relationships.

- Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to various biological targets involved in cancer progression and inflammation. These studies provide insights into the binding modes and interactions at the molecular level .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate aryl precursors. For example, reacting 3-fluoro-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl or H₂SO₄) forms a thiosemicarbazone intermediate, which undergoes oxidative cyclization using iodine or bromine to yield the thiadiazole core .

- Key Variables : Reaction temperature (80–120°C), solvent (ethanol/DMF), and oxidizing agents (I₂, H₂O₂) significantly affect yield. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve efficiency compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR (¹H/¹³C): Assigns proton environments (e.g., NH₂ at δ 5.2–5.8 ppm) and confirms substitution patterns on the aryl ring.

- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the thiadiazole ring and fluoromethoxyphenyl group (e.g., planar vs. twisted conformations) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 254.03) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Data :

| Property | Value | Conditions | Source |

|---|---|---|---|

| Aqueous Solubility | ~18 µg/mL | pH 7.4, 25°C | |

| Stability in DMSO | Stable for >6 months | -20°C, anhydrous |

- Methodological Note : Use HPLC with UV detection (λ = 254 nm) to monitor degradation in buffers .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Approach :

- Perform docking studies to predict binding affinity with target proteins (e.g., bacterial enzymes). The fluoromethoxy group’s electron-withdrawing effects may enhance interactions with hydrophobic pockets .

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Analysis : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Substituent Position : Meta- vs. para-fluorine on the phenyl ring alters lipophilicity (logP) and membrane penetration .

- Solution : Validate results using orthogonal assays (e.g., time-kill kinetics + SEM imaging of bacterial morphology) .

Q. How does the fluoromethoxy substituent influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine and methoxy groups direct electrophilic attacks to the ortho/para positions. For example, Suzuki coupling with boronic acids preferentially occurs at the C5 position of the thiadiazole ring due to steric and electronic effects .

- Experimental Design : Use ¹⁹F NMR to track substituent effects during reactions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Optimization Strategies :

- Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts like uncyclized thiosemicarbazones .

- Yield Improvement : Replace traditional heating with flow chemistry for continuous oxidative cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.